1-(3-Chlorophenyl)piperazin-2-one
Overview
Description
1-(3-Chlorophenyl)piperazin-2-one is an organic compound with the molecular formula C11H12ClN2O It contains a piperazine ring substituted with a 3-chlorophenyl group
Mechanism of Action
Target of Action
Piperazine derivatives, to which this compound belongs, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives interact with their targets to exert their biological effects .
Biochemical Pathways
Piperazine derivatives are known to influence various biochemical pathways due to their wide range of biological and pharmaceutical activity .
Result of Action
It is known that piperazine derivatives can induce various biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)piperazin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzoyl chloride with piperazine under heating conditions to form the desired product . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted piperazine derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)piperazin-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine
Comparison: 1-(3-Chlorophenyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of the piperazine ring. Compared to similar compounds, it may exhibit different chemical reactivity and biological activities. For instance, the position of the chlorine atom on the phenyl ring can significantly influence the compound’s properties and interactions with biological targets .
Properties
IUPAC Name |
1-(3-chlorophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14/h1-3,6,12H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLHSSGGJDQOTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436057 | |
Record name | 1-(3-chlorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-70-1 | |
Record name | 1-(3-chlorophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50436057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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